



Application Notes and Protocols: Industrial Manufacturing of Tetrafluoroethylene from Chloroform

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Compound of Interest		
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Introduction

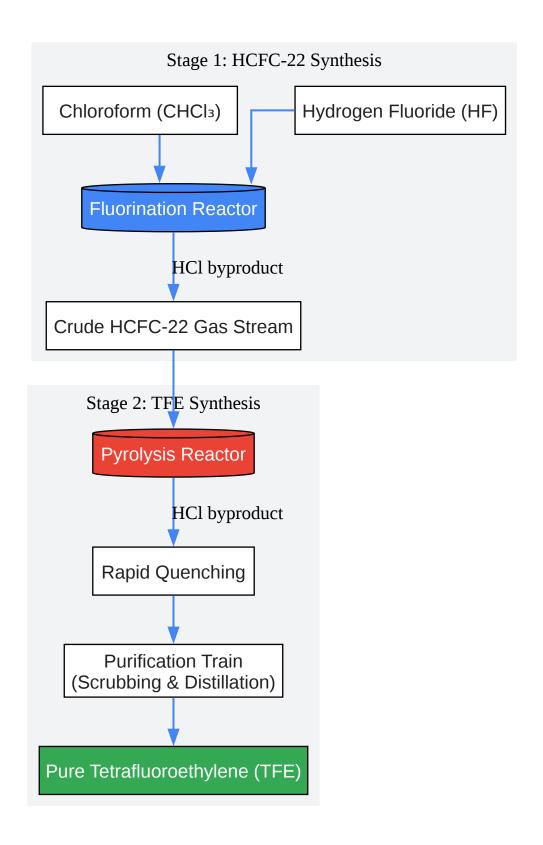
Tetrafluoroethylene (TFE) is a colorless, odorless gas with the chemical formula C₂F₄.[1] It is the monomeric precursor for Poly**tetrafluoroethylene** (PTFE), a high-performance fluoropolymer widely known by trade names such as Teflon.[1][2] PTFE is renowned for its exceptional chemical inertness, high-temperature resistance, and low coefficient of friction, making it invaluable in a vast range of applications, from non-stick cookware to industrial coatings, seals, and electrical insulation.[3][4] The industrial synthesis of TFE is a two-stage process that begins with chloroform (trichloromethane).[1][2] This document provides a detailed overview of this manufacturing process, including experimental protocols and key quantitative data for researchers, scientists, and professionals in drug development and chemical manufacturing.

Overall Process Workflow

The manufacturing process is logically divided into two primary stages:

- Fluorination of Chloroform: Synthesis of Chlorodifluoromethane (HCFC-22).
- Pyrolysis of HCFC-22: Thermal decomposition to produce **Tetrafluoroethylene** (TFE).





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Caption: High-level workflow of TFE synthesis from chloroform.



Stage 1: Synthesis of Chlorodifluoromethane (HCFC-22) from Chloroform

This initial stage involves the fluorination of chloroform using anhydrous hydrogen fluoride in the presence of a catalyst. The reaction substitutes two chlorine atoms in the chloroform molecule with fluorine atoms.

Principle and Reaction

The core chemical transformation is as follows:

 $CHCl_3 + 2 HF \rightarrow CHClF_2 + 2 HCl[1][2]$

This reaction is typically catalyzed by antimony pentachloride (SbCl₅), which is active in its pentavalent state.[5][6]

Experimental Protocol: HCFC-22 Synthesis

- Catalyst Preparation: Introduce the antimony pentachloride (SbCl₅) catalyst into a suitable high-pressure reactor. The catalyst is often formed in situ and maintained in its active pentavalent state. A small amount of chlorine gas may be continuously fed to the reactor to regenerate the catalyst and compensate for any reduction to trivalent antimony.[6]
- Reactant Feed: Continuously feed liquid chloroform (CHCl₃) and anhydrous hydrogen fluoride (HF) into the reactor through submerged piping. The molar ratio of HF to CHCl₃ should be maintained close to the stoichiometric requirement, typically around 2.05:1.[7]
- Reaction Conditions: Maintain the reactor temperature between 45°C and 200°C and under high pressure (up to 35 atm / 500 psig).[6] The reaction is carried out in the liquid phase.
- Product Separation: The vapor effluent from the reactor, containing HCFC-22, unreacted chloroform, intermediates like dichlorofluoromethane (CHCl₂F), HF, and the byproduct hydrogen chloride (HCl), is passed through a reflux column.[5]
- Purification: The overhead vapors from the column, primarily HCFC-22 and HCl, are condensed. Unreacted starting materials are separated and recycled back to the reactor.[5]
 [6] The final product stream is further purified to separate HCFC-22 from HCl.



Ouantitative Data for HCFC-22 Synthesis

Parameter	Value	Reference
Reactants	Chloroform (CHCl₃), Hydrogen Fluoride (HF)	[1][2]
Catalyst	Antimony Pentachloride (SbCl ₅)	[4][6]
Temperature	45 - 200 °C	[6]
Pressure	Up to 35 atm (500 psig)	[6]
HF:CHCl₃ Molar Ratio	~2.05 : 1	[7]

Stage 2: Pyrolysis of Chlorodifluoromethane (HCFC-22) to Tetrafluoroethylene (TFE)

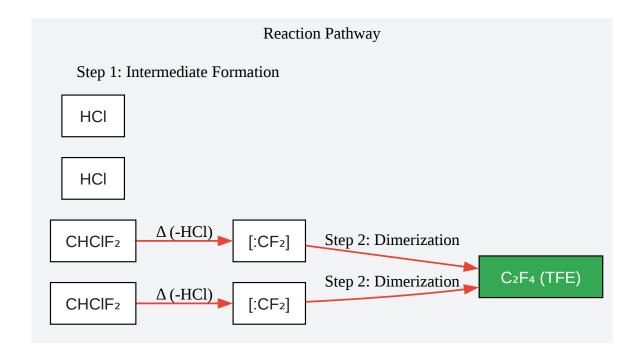
In the second stage, the purified HCFC-22 is subjected to high temperatures in the absence of air, a process known as pyrolysis. This endothermic reaction yields TFE via a difluorocarbene intermediate.

Principle and Reaction Mechanism

The pyrolysis of HCFC-22 proceeds through the elimination of HCl to form the highly reactive intermediate, difluorocarbene (:CF₂). This intermediate then dimerizes to form **tetrafluoroethylene**.

Overall Reaction: $2 \text{ CHCIF}_2 \rightarrow \text{C}_2\text{F}_4 + 2 \text{ HCI}[1][2]$





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Caption: Pyrolysis of HCFC-22 to TFE via difluorocarbene.

Experimental Protocol: TFE Synthesis

- Reactant Feed: Feed gaseous HCFC-22 into a pyrolysis reactor, which is typically a tube made of a corrosion-resistant material like platinum or graphite.[3][8]
- Dilution: Concurrently, feed superheated steam (preheated to ~950°C / 1220 K) into the
 reactor.[8] The steam acts as a diluent to reduce the partial pressure of the reactant, which
 helps to suppress the formation of undesirable byproducts and carbon. It also serves as the
 heat source for the endothermic reaction.[8]
- Reaction Conditions: The pyrolysis is conducted at atmospheric pressure and high temperatures, typically ranging from 550°C to 900°C.[1][9] The optimal temperature range is often cited as 700-750°C.[10] A short residence time in the reactor (0.07-0.1 seconds) is critical to maximize TFE yield and prevent reverse or decomposition reactions.[10]



- Quenching: The hot gaseous product mixture exiting the reactor must be cooled rapidly (quenched) to below 770 K to prevent the explosive decomposition of TFE and reverse reactions.[8][9] This is typically achieved using a water-cooled graphite heat exchanger.[8]
- Purification: The cooled gas stream is passed through a purification train.
 - Scrubbing: The gas is first washed with water and then a dilute sodium hydroxide solution to remove the acidic byproduct HCl and any unreacted HF.[3][11]
 - Drying & Condensation: The scrubbed gas is dried (e.g., with concentrated sulfuric acid) and then condensed at low temperatures (e.g., -80°C) to liquefy the TFE and other fluorocarbon byproducts.[11]
 - Distillation: The liquefied mixture is then separated by fractional distillation to yield highpurity TFE monomer.[11]

Ouantitative Data for TFE Synthesis (Pyrolysis)

Parameter	Value	Reference
Reactant	Chlorodifluoromethane (CHCIF ₂)	[1]
Diluent	Superheated Steam	[8]
Temperature	550 - 900 °C (Optimal: 700 - 750 °C)	[1][9][10]
Pressure	Atmospheric	[8]
Residence Time	0.07 - 0.1 seconds	[10]
Steam/HCFC-22 Ratio	3 to 30 (molar ratio)	[10]

Safety Considerations

The manufacturing of **tetrafluoroethylene** involves significant hazards that require stringent safety protocols.



- Explosion Hazard: TFE is unstable and can decompose explosively to carbon and carbon tetrafluoride (CF₄), especially under pressure or at elevated temperatures.[1] This decomposition can be triggered by adiabatic compression.[1]
- Peroxide Formation: In the presence of air (oxygen), TFE can form explosive organic peroxides.[1][2] Industrial systems must be rigorously purged with an inert gas like nitrogen to exclude oxygen.[1]
- Toxicity: TFE is considered a potential carcinogen in humans based on animal studies.[1][12]
 Proper personal protective equipment (PPE) and ventilation are mandatory to prevent inhalation exposure. The byproduct hydrogen chloride is also highly corrosive and toxic.
- Storage and Handling: Due to its high reactivity and potential for explosive polymerization, TFE is typically produced on-site and consumed immediately in the polymerization process to minimize storage.[8][9]

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